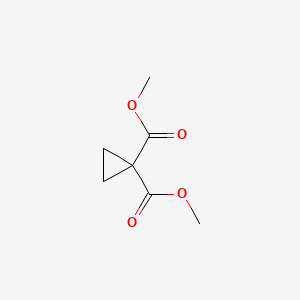

Dimethyl cyclopropane-1,1-dicarboxylate

Overview

Description

Dimethyl cyclopropane-1,1-dicarboxylate is a compound that may be used in the preparation of α-diazo-β-ketoester . It is a derivative of cyclopropane-1,1-dicarboxylic acid, which is a dicarboxylic acid .

Synthesis Analysis

Dimethyl 1,1-cyclopropanedicarboxylate can be prepared from the acetonide of (d)-glyceraldehyde . The compound also participates in ring-opening addition reactions with various nucleophilic reagents .Molecular Structure Analysis

The molecular formula of Dimethyl cyclopropane-1,1-dicarboxylate is C7H10O4 . Its structure includes a cyclopropane ring with two ester groups attached to the same carbon .Chemical Reactions Analysis

The compound has been used in the preparation of α-diazo-β-ketoester . It also participates in [3+2]-annulation-type dimerization to give a polysubstituted cyclopentane .Physical And Chemical Properties Analysis

Dimethyl cyclopropane-1,1-dicarboxylate has a molecular weight of 158.15 g/mol . It has a density of 1.2±0.1 g/cm3, a boiling point of 157.6±13.0 °C at 760 mmHg, and a flash point of 67.2±18.2 °C .Scientific Research Applications

Preparation of α-Diazo-β-ketoester

Dimethyl cyclopropane-1,1-dicarboxylate may be used in the preparation of α-diazo-β-ketoester . α-Diazo-β-ketoesters are versatile synthetic intermediates used in organic synthesis, particularly in the synthesis of complex molecules due to their high reactivity.

Ring-Opening Addition Reactions

Diethyl cyclopropane-1,1-dicarboxylate, a similar compound to Dimethyl cyclopropane-1,1-dicarboxylate, participates in ring-opening addition reactions with various nucleophilic reagents . This property could potentially be shared with Dimethyl cyclopropane-1,1-dicarboxylate, allowing it to be used in similar reactions.

Preparation of New Heterocyclic Derivatives

Cyclopropane-1,1-dicarboxylic acid, another related compound, has been used in the preparation of new heterocyclic derivatives of cyclopropane dicarboxylic acid containing thiadiazole and 1,2,4-triazole moieties . It’s possible that Dimethyl cyclopropane-1,1-dicarboxylate could be used in a similar manner to synthesize new heterocyclic compounds.

Safety and Hazards

Future Directions

Mechanism of Action

Target of Action

Dimethyl cyclopropane-1,1-dicarboxylate primarily targets the enzyme known as ketol-acid reductoisomerase . This enzyme plays a crucial role in the biosynthesis of branched-chain amino acids, which are essential components for protein synthesis and metabolic processes within the cell .

Mode of Action

The interaction of Dimethyl cyclopropane-1,1-dicarboxylate with its target enzyme is characterized by strong inhibition . The compound binds to the enzyme in a time-dependent manner, leading to the formation of an enzyme-inhibitor complex . This binding process is facilitated by low rate constants for both the formation and dissociation of the complex .

Biochemical Pathways

Upon binding to ketol-acid reductoisomerase, Dimethyl cyclopropane-1,1-dicarboxylate affects the biosynthesis of branched-chain amino acids . This disruption can have downstream effects on various cellular processes, including protein synthesis and metabolism .

Result of Action

The molecular and cellular effects of Dimethyl cyclopropane-1,1-dicarboxylate’s action primarily involve the inhibition of ketol-acid reductoisomerase . By inhibiting this enzyme, the compound disrupts the biosynthesis of branched-chain amino acids, potentially affecting protein synthesis and other metabolic processes within the cell .

properties

IUPAC Name |

dimethyl cyclopropane-1,1-dicarboxylate | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C7H10O4/c1-10-5(8)7(3-4-7)6(9)11-2/h3-4H2,1-2H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

PWLLZZMFFZUSOG-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

COC(=O)C1(CC1)C(=O)OC | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C7H10O4 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID9074351 | |

| Record name | 1,1-Cyclopropanedicarboxylic acid, dimethyl ester | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID9074351 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

158.15 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Physical Description |

Liquid | |

| Record name | 1,1-Cyclopropanedicarboxylic acid, 1,1-dimethyl ester | |

| Source | EPA Chemicals under the TSCA | |

| URL | https://www.epa.gov/chemicals-under-tsca | |

| Description | EPA Chemicals under the Toxic Substances Control Act (TSCA) collection contains information on chemicals and their regulations under TSCA, including non-confidential content from the TSCA Chemical Substance Inventory and Chemical Data Reporting. | |

Product Name |

Dimethyl cyclopropane-1,1-dicarboxylate | |

CAS RN |

6914-71-2 | |

| Record name | 1,1-Cyclopropanedicarboxylic acid, 1,1-dimethyl ester | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=6914-71-2 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | 1,1-Cyclopropanedicarboxylic acid, 1,1-dimethyl ester | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0006914712 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | 1,1-Cyclopropanedicarboxylic acid, 1,1-dimethyl ester | |

| Source | EPA Chemicals under the TSCA | |

| URL | https://www.epa.gov/chemicals-under-tsca | |

| Description | EPA Chemicals under the Toxic Substances Control Act (TSCA) collection contains information on chemicals and their regulations under TSCA, including non-confidential content from the TSCA Chemical Substance Inventory and Chemical Data Reporting. | |

| Record name | 1,1-Cyclopropanedicarboxylic acid, dimethyl ester | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID9074351 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | Dimethylcyclopropane-1,1-dicarboxylate | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.101.336 | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

| Record name | Dimethyl cyclopropane-1,1-dicarboxylate | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Synthesis routes and methods I

Procedure details

Synthesis routes and methods II

Procedure details

Synthesis routes and methods III

Procedure details

Synthesis routes and methods IV

Procedure details

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Q & A

Q1: What are the primary synthetic applications of dimethyl cyclopropane-1,1-dicarboxylate highlighted in the research?

A1: Dimethyl cyclopropane-1,1-dicarboxylate serves as a crucial building block in various synthetic transformations. Notably, it participates in:

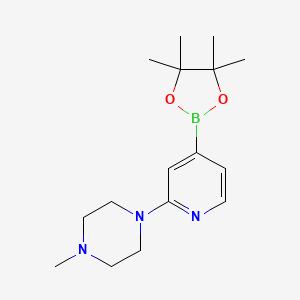

- [1] Synthesis of 2,3,4,11b-Tetrahydro-1H-pyridazino[6,1-a]isoquinolines: The compound undergoes a three-component reaction with 2-alkynylbenzaldehydes and a sulfonohydrazide, catalyzed by silver(I) triflate and nickel(II) perchlorate hexahydrate. This reaction proceeds through a tandem 6-endo-cyclization and [3+3] cycloaddition sequence, yielding the desired heterocycles [, ].

- [2] Synthesis of Substituted 5-Pentanolides: Samarium(II) iodide promotes a reductive ring-opening reaction of dimethyl cyclopropane-1,1-dicarboxylate, enabling the synthesis of substituted 5-pentanolides from carbonyl compounds [, ].

- [3] Formation of 3,4-dihydro-1H-pyrido[2,1-a]phthalazine derivatives: Dimethyl cyclopropane-1,1-dicarboxylate reacts with phthalazinium dicyanomethanides in the presence of scandium triflate catalyst (Sc(OTf)3) to produce 3,4-dihydro-1H-pyrido[2,1-a]phthalazine derivatives with high yields and excellent diastereoselectivities [].

Q2: How do Lewis acids influence the reactivity of dimethyl cyclopropane-1,1-dicarboxylate?

A: Research indicates that Lewis acids like tin(IV) chloride (SnCl4), titanium tetrachloride (TiCl4), and gallium trichloride (GaCl3) can form complexes with dimethyl cyclopropane-1,1-dicarboxylate []. This complexation activates the cyclopropane ring, making it more susceptible to nucleophilic attack and facilitating ring-opening reactions.

Q3: Can you elaborate on the stereochemical outcomes observed in reactions involving dimethyl cyclopropane-1,1-dicarboxylate?

A3: The stereochemical outcome of reactions involving dimethyl cyclopropane-1,1-dicarboxylate is influenced by several factors, including the nature of the reactants, catalysts, and reaction conditions. For example:

- [4] Reactions with Sulfur and Phosphorus Ylides: When reacted with a γ-alkoxy-alkylidene malonate in the presence of sulfur and phosphorus ylides, dimethyl cyclopropane-1,1-dicarboxylates are formed with specific diastereoselectivities [, ].

- [5] Reactions with Phthalazinium Dicyanomethanides: The reaction of dimethyl cyclopropane-1,1-dicarboxylate with phthalazinium dicyanomethanides catalyzed by Sc(OTf)3 yields 3,4-dihydro-1H-pyrido[2,1-a]phthalazine derivatives with excellent diastereoselectivities [].

Q4: What analytical techniques are commonly used to characterize and study dimethyl cyclopropane-1,1-dicarboxylate and its derivatives?

A4: Researchers employ a variety of techniques to analyze these compounds, including:

- Nuclear Magnetic Resonance (NMR) Spectroscopy (1H, 13C, 35Cl, 71Ga, 119Sn nuclei): Used to determine the structures of the complexes formed between dimethyl cyclopropane-1,1-dicarboxylate and Lewis acids [].

- Diffusion-Ordered Spectroscopy (DOSY): Provides information about the diffusion coefficient in solution and the molecular masses of complexes [].

- X-ray Diffraction: Used to determine the single-crystal structure of the complex formed between dimethyl cyclopropane-1,1-dicarboxylate and SnCl4 [].

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

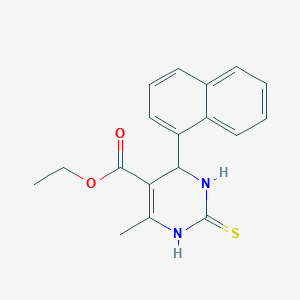

![ethyl 2-{[(E)-(dimethylamino)methylidene]amino}-4-methyl-6-phenyl-6H-1,3-thiazine-5-carboxylate](/img/structure/B1304539.png)

![2-[2-(1,2-benzisoxazol-3-yl)acetyl]-N-ethyl-1-hydrazinecarbothioamide](/img/structure/B1304558.png)

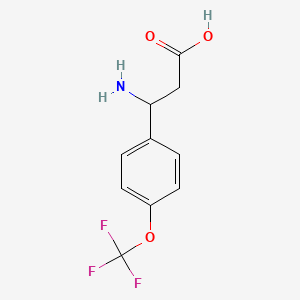

![3-amino-3-[3-[3-(trifluoromethyl)phenoxy]phenyl]propanoic Acid](/img/structure/B1304561.png)

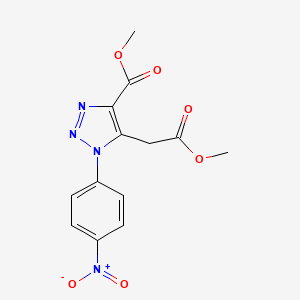

![4-Chloro-7-ethyl-5,6,7,8-tetrahydropyrido-[4',3':4,5]thieno[2,3-D]pyrimidine](/img/structure/B1304614.png)